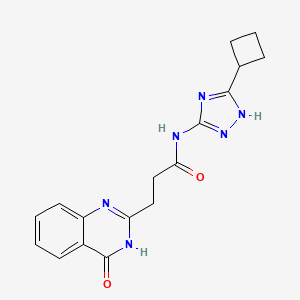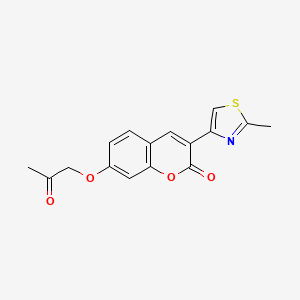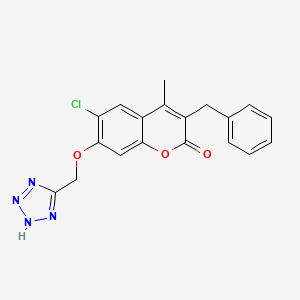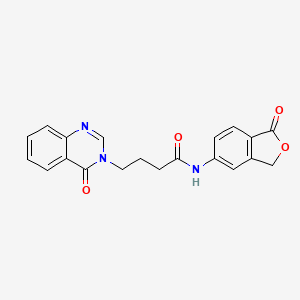![molecular formula C23H26N4O5 B11003424 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B11003424.png)
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide is a complex organic compound that features a benzodioxepin ring fused with a triazole moiety
Preparation Methods
The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxepin ring through a cyclization reaction. Subsequent steps involve the introduction of the triazole ring and the acetamide group. The reaction conditions usually require specific catalysts, solvents, and temperature controls to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxepin ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The triazole ring can be reduced to form different derivatives.
Substitution: The acetamide group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzodioxepin ring and triazole moiety can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal applications, it may inhibit certain enzymes involved in disease progression.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide stands out due to its unique combination of a benzodioxepin ring and a triazole moiety. Similar compounds include:
- This compound
- 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol
- (2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propenoic acid
These compounds share structural similarities but differ in their functional groups and specific applications.
Properties
Molecular Formula |
C23H26N4O5 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C23H26N4O5/c1-29-17-7-4-15(12-19(17)30-2)6-9-21-24-23(27-26-21)25-22(28)14-16-5-8-18-20(13-16)32-11-3-10-31-18/h4-5,7-8,12-13H,3,6,9-11,14H2,1-2H3,(H2,24,25,26,27,28) |
InChI Key |
PSVMGHDYNPQTDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=NC(=NN2)NC(=O)CC3=CC4=C(C=C3)OCCCO4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B11003357.png)
![N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11003359.png)
![N-[(1-methyl-1H-indol-6-yl)carbonyl]glycine](/img/structure/B11003362.png)

![2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide](/img/structure/B11003366.png)
![N-[3-(5-methyl-1H-indol-1-yl)propanoyl]glycylglycine](/img/structure/B11003373.png)

![methyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B11003380.png)
![methyl 5-benzyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11003382.png)
![2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B11003404.png)

![3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B11003411.png)
![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B11003416.png)
